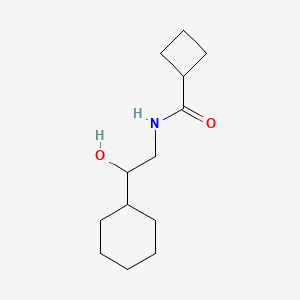

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

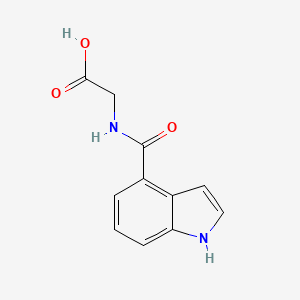

“N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide” is an organic compound that contains a cyclobutane ring, a cyclohexane ring, and an amide group . The presence of these functional groups suggests that it could participate in various chemical reactions typical for these classes of compounds.

Molecular Structure Analysis

The compound contains a cyclobutanecarboxamide moiety and a 2-cyclohexyl-2-hydroxyethyl group attached to the nitrogen atom of the amide group . The cyclobutane and cyclohexane rings are likely to adopt their typical conformations, with the cyclobutane ring being planar and the cyclohexane ring adopting a chair conformation .Chemical Reactions Analysis

The compound contains an amide functional group, which can participate in various chemical reactions, including hydrolysis, reduction, and reactions with acids and bases . The cyclobutane and cyclohexane rings can also undergo reactions typical for these classes of compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Applications De Recherche Scientifique

Highly Selective Hydrogenation of Phenol and Derivatives

Cyclohexanone, an important intermediate in polyamide manufacture, can be selectively synthesized through the hydrogenation of phenol using catalysts such as Pd nanoparticles supported on mesoporous graphitic carbon nitride. This process achieves high conversion and selectivity under mild conditions, demonstrating the utility of novel catalysts in chemical synthesis (Wang et al., 2011).

Novel Binding Site Identification for Obesity-Associated Protein Inhibition

The identification of a novel small-molecule binding site on the fat mass and obesity-associated protein (FTO) by N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide highlights the potential for developing selective and potent inhibitors of FTO. This could lead to new therapeutic strategies for treating obesity and related diseases (He et al., 2015).

Gassman's Cationic [2 + 2] Cycloadditions Using Temporary Tethers

The development of an intermolecular equivalent of Gassman's cationic [2 + 2] cycloaddition through temporary tethering, employing hydrazine and hydroxyamide, enables the creation of unique cyclobutane manifolds. This process offers a new method for synthesizing complex molecular structures in a regio- and stereoselective manner (Deng et al., 2012).

Synthesis and Characterization of Research Chemicals

The synthesis and characterization of specific compounds, such as 3,5-AB-CHMFUPPYCA, and the differentiation from its regioisomers, highlight the importance of accurate chemical identification in the development and study of new synthetic cannabinoids. These studies also underscore the challenges associated with mislabeling of research chemicals (McLaughlin et al., 2016).

Asymmetric Intramolecular Cyclobutane Formation

The study of asymmetric intramolecular cyclobutane formation via photochemical reactions in a chiral crystalline environment opens up new avenues for enantioselective synthesis. Such processes are vital for creating chiral compounds with high enantiomeric excess, which are crucial in pharmaceuticals and materials science (Yagishita et al., 2011).

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-12(10-5-2-1-3-6-10)9-14-13(16)11-7-4-8-11/h10-12,15H,1-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVJJUBGUWMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2CCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)

![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)